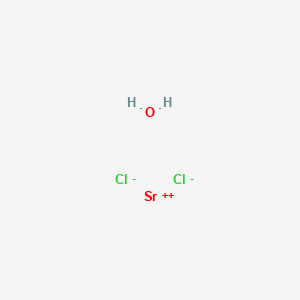
Strontiumchloridehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium dichloride hydrate, also known as strontium chloride hexahydrate, is a chemical compound with the formula SrCl₂·6H₂O. It is a white crystalline solid that is highly soluble in water. Strontium dichloride hydrate is commonly used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Strontium dichloride hydrate can be synthesized through several methods. One common method involves treating strontium hydroxide or strontium carbonate with hydrochloric acid. The reaction produces strontium chloride, which can then be crystallized from an aqueous solution to obtain the hexahydrate form . The reaction is as follows: [ \text{Sr(OH)}_2 + 2 \text{HCl} \rightarrow \text{SrCl}_2 + 2 \text{H}_2\text{O} ]
Industrial production methods often involve the same basic reaction but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Strontium dichloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Strontium dichloride itself does not undergo oxidation or reduction easily, but it can participate in redox reactions when combined with other reagents.
Substitution Reactions: Strontium dichloride can react with other halides to form different strontium salts. For example, it can react with sodium fluoride to form strontium fluoride and sodium chloride. [ \text{SrCl}_2 + 2 \text{NaF} \rightarrow \text{SrF}_2 + 2 \text{NaCl} ]
Common reagents used in these reactions include halides, acids, and bases. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Strontium dichloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: Strontium dichloride hydrate is used in studies related to bone metabolism and as a tracer in biological experiments.
Mécanisme D'action
The mechanism of action of strontium dichloride hydrate varies depending on its application. In dental care, strontium ions block fluid flow in dentinal tubules, reducing tooth sensitivity . In biological systems, strontium can replace calcium in various processes, affecting bone metabolism and other calcium-dependent pathways .
Comparaison Avec Des Composés Similaires
Strontium dichloride hydrate can be compared with other similar compounds such as:
Calcium chloride (CaCl₂): Both are alkaline earth metal chlorides, but calcium chloride is more commonly used in de-icing and as a drying agent.
Barium chloride (BaCl₂): Similar in structure but more toxic, barium chloride is used in laboratory tests and industrial applications.
Magnesium chloride (MgCl₂): Used in various industrial processes, magnesium chloride is less toxic and has different solubility properties compared to strontium dichloride.
Strontium dichloride hydrate is unique due to its specific applications in dental care and its role in producing red flames in pyrotechnics.
Propriétés
Numéro CAS |
16894-53-4 |
|---|---|
Formule moléculaire |
Cl2H2OSr |
Poids moléculaire |
176.535 |
Nom IUPAC |
strontium;dichloride;hydrate |
InChI |
InChI=1S/2ClH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 |
Clé InChI |
ULVJUOMUAAYMKJ-UHFFFAOYSA-L |
SMILES |
O.[Cl-].[Cl-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















